1,2-Dimethoxybenzene-D10

描述

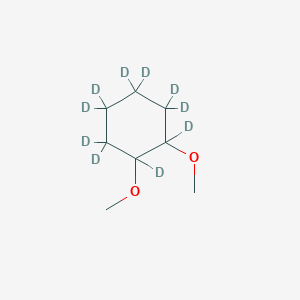

. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. 1,2-Dimethoxybenzene itself is a naturally occurring insect attractant . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dimethoxybenzene can be synthesized through two primary methods:

-

Phenol and Dimethyl Sulfate Reaction Method

Raw Materials: Phenol and dimethyl sulfate.

Reaction Principle: Under the action of an alkaline catalyst, phenol and dimethyl sulfate undergo a substitution reaction to produce 1,2-Dimethoxybenzene.

-

Benzene and Methanol Methylation Reaction Method

Raw Materials: Benzene and methanol.

Reaction Principle: In the presence of an acidic catalyst, benzene and methanol undergo a methylation reaction to produce 1,2-Dimethoxybenzene.

化学反应分析

1,2-Dimethoxybenzene-D10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to catechols.

Substitution: Electrophilic substitution reactions are common due to the electron-donating methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like NBS for substitution .

科学研究应用

Scientific Research Applications

-

Isotope Labeling in Metabolic Studies

- Application : 1,2-Dimethoxybenzene-D10 is used as a tracer in metabolic studies to track the fate of organic compounds in biological systems. The incorporation of deuterium allows for enhanced detection and quantification via mass spectrometry.

- Case Study : A study demonstrated the use of deuterated compounds to trace metabolic pathways in plant systems, providing insights into the biosynthesis of secondary metabolites .

-

Environmental Monitoring

- Application : This compound is utilized in environmental studies to assess the degradation and transport of pollutants. The stable isotopes help differentiate between natural and anthropogenic sources of contamination.

- Case Study : Research involving soil samples showed that this compound could effectively trace the degradation pathways of organochlorine pesticides, demonstrating its utility in environmental forensic investigations .

-

Analytical Chemistry

- Application : In gas chromatography-mass spectrometry (GC-MS), this compound serves as an internal standard to improve the accuracy of quantitative analyses of volatile organic compounds.

- Case Study : A method was developed using solid-phase microextraction (SPME) with isotope dilution GC-MS to analyze complex mixtures in food safety testing. The incorporation of deuterated standards improved sensitivity and reproducibility .

-

Photochemical Studies

- Application : The compound is employed in photochemical reactions where its isotopic labeling aids in understanding reaction mechanisms and kinetics under UV light irradiation.

- Case Study : Photocrosslinking experiments using diazirine derivatives demonstrated how deuterated compounds can influence reaction pathways and product formation, providing insights into protein interactions .

-

Synthesis of Novel Compounds

- Application : In synthetic organic chemistry, this compound acts as a precursor for synthesizing various functionalized compounds with potential pharmaceutical applications.

- Case Study : Researchers synthesized novel luminescent metal complexes using deuterated veratrole as a ligand. These complexes exhibited unique photophysical properties that could be harnessed for bioimaging applications .

作用机制

The mechanism of action of 1,2-Dimethoxybenzene-D10 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This can result in changes in the absorption, distribution, metabolism, and excretion of the compound .

相似化合物的比较

1,2-Dimethoxybenzene-D10 can be compared with other similar compounds such as:

1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at the 1 and 3 positions.

1,4-Dimethoxybenzene: An isomer with methoxy groups at the 1 and 4 positions.

Methyl isoeugenol: A related compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic processes and drug development .

生物活性

1,2-Dimethoxybenzene-D10, also known as veratrole-D10, is a deuterated derivative of 1,2-dimethoxybenzene. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing data from diverse research studies and case analyses.

This compound has a molecular formula of C₈H₈D₁₀O₂ and a molecular weight of approximately 144.19 g/mol. The compound is characterized by its two methoxy groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈D₁₀O₂ |

| Molecular Weight | 144.19 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 206.3 °C |

| Melting Point | 15 °C |

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in pharmacological studies:

- Insect Attractant : It is recognized as a naturally occurring insect attractant, which has implications in pest control strategies .

- Antimicrobial Properties : Research indicates that compounds similar to veratrole exhibit antimicrobial effects against various pathogens, suggesting potential applications in developing antibiotics .

- Cellular Mechanisms : Studies have shown that it may influence cellular pathways such as apoptosis and autophagy, indicating its role in regulating cell death and survival mechanisms .

Case Study 1: Insect Attraction Mechanism

A study conducted by Gupta et al. (2012) identified the role of veratrole in attracting pollinators to the White Campion plant (Silene latifolia). The research highlighted the biochemical pathways involved in the biosynthesis of veratrole and its effectiveness in attracting specific insect species .

Case Study 2: Antimicrobial Activity

In an investigation into the antimicrobial properties of methoxybenzenes, it was found that veratrole derivatives exhibited significant inhibitory effects on bacterial growth. The study utilized various strains of bacteria to assess the efficacy of these compounds, revealing promising results for future antibiotic development .

Research has identified several mechanisms through which this compound exerts its biological effects:

- Signaling Pathways : It is involved in several signaling pathways related to inflammation and immune response, including the NF-κB pathway and JAK/STAT signaling .

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression and DNA damage responses, suggesting potential applications in cancer research .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGBGTJQKZSUTQ-UPEVGZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。